N-1,3-benzodioxol-5-yl-2-(4-formyl-2-methoxyphenoxy)acetamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(4-formyl-2-methoxyphenoxy)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of organic compounds known as benzodioxoles, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
BFA exerts its anti-tumor activity by binding to tubulin, a protein that is involved in the formation of the microtubule network. BFA binds to the colchicine-binding site on tubulin, which results in the destabilization of microtubules and the inhibition of cell division. This leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor activity, BFA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that BFA can inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. BFA has also been found to inhibit the synthesis of DNA and RNA, which is essential for cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BFA in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, BFA has certain limitations, such as its low solubility in water and its instability in biological fluids. These factors can make it difficult to administer BFA in vivo and to study its pharmacokinetics.
Future Directions
There are several potential future directions for research on BFA. One area of interest is the development of new formulations of BFA that can improve its solubility and stability in biological fluids. Another area of interest is the study of BFA in combination with other anti-cancer drugs, as this may enhance its anti-tumor activity and reduce the risk of drug resistance. Additionally, there is potential for BFA to be used in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Further research is needed to explore these potential applications of BFA.
In conclusion, N-1,3-benzodioxol-5-yl-2-(4-formyl-2-methoxyphenoxy)acetamide, or BFA, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications, particularly in the field of cancer research. BFA exhibits potent anti-tumor activity by inducing apoptosis in cancer cells and disrupting the microtubule network. While BFA has certain limitations, such as its low solubility and instability, there are several potential future directions for research on BFA, including the development of new formulations and the study of its use in combination with other anti-cancer drugs.
Scientific Research Applications
BFA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that BFA exhibits potent anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. BFA has also been found to inhibit the growth and proliferation of cancer cells by disrupting the microtubule network, which is essential for cell division.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-21-15-6-11(8-19)2-4-13(15)22-9-17(20)18-12-3-5-14-16(7-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFWUHCAYRRMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825255 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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